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Compound of Interest

Compound Name: 4-Methylbenzhydryl chloride

Cat. No.: B1352313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key synthetic intermediate, 4-
Methylbenzhydryl chloride, with its common precursors, 4-methylbenzophenone and 4-

methylbenzhydrol. The information presented is intended to aid in the identification,

characterization, and quality control of these compounds in a research and development

setting. All quantitative data is supported by experimental protocols and visualized through a

clear synthetic pathway diagram.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for 4-Methylbenzhydryl chloride
and its precursors. This data is essential for monitoring the progress of the synthesis and for

confirming the identity and purity of the final product.
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Compound Spectroscopic Data

4-Methylbenzophenone

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.78 (d, J =

7.2 Hz, 2H), 7.72 (d, J = 6.8 Hz, 2H), 7.56 (t, J =

7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.28 (d, J =

7.2 Hz, 2H), 2.44 (s, 3H).[1] ¹³C NMR (100 MHz,

CDCl₃) δ (ppm): 196.5, 143.3, 138.0, 134.9,

132.2, 130.3, 130.0, 129.0, 128.2, 21.7.[1] Mass

Spectrum (m/z): Molecular Ion [M]⁺ at 196. IR

(cm⁻¹): ~1660 (C=O stretch).

4-Methylbenzhydrol

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.34-7.22

(m, 9H), 5.75 (s, 1H), 2.32 (s, 3H), 2.31 (d, 1H,

OH).[2] ¹³C NMR (CDCl₃) δ (ppm): 143.8, 141.0,

137.0, 129.1, 128.4, 127.1, 126.4, 75.9, 21.1.

Mass Spectrum (m/z): Molecular Ion [M]⁺ at

198.[3] IR (cm⁻¹): ~3350 (O-H stretch, broad),

~3020 (aromatic C-H stretch), ~2920 (aliphatic

C-H stretch), ~1015 (C-O stretch).
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4-Methylbenzhydryl chloride

Molecular Formula: C₁₄H₁₃Cl Molecular Weight:

216.71 g/mol ¹H NMR (Predicted): Chemical

shifts for aromatic protons are expected

between 7.2-7.4 ppm. The benzylic proton (-

CH(Cl)-) is anticipated to be a singlet around

6.1-6.3 ppm. The methyl group protons should

appear as a singlet around 2.3 ppm. ¹³C NMR

(Predicted): Aromatic carbons are expected in

the 126-143 ppm range. The benzylic carbon (-

CH(Cl)-) is predicted to be in the range of 65-70

ppm, and the methyl carbon should be around

21 ppm. Mass Spectrum (m/z): Expected

molecular ion peaks at 216 [M]⁺ and 218 [M+2]⁺

with an approximate 3:1 ratio due to the chlorine

isotope. A prominent fragment would be the loss

of HCl to give a peak at m/z 180. IR (cm⁻¹):

Absence of the broad O-H stretch seen in the

precursor alcohol. Presence of a C-Cl stretch,

typically in the 600-800 cm⁻¹ region.

Experimental Protocols
Synthesis of 4-Methylbenzhydrol from 4-
Methylbenzophenone
Materials:

4-Methylbenzophenone

Sodium borohydride (NaBH₄)

Methanol

Water

Dichloromethane
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Anhydrous magnesium sulfate

Procedure:

Dissolve 4-methylbenzophenone in methanol in a round-bottom flask.

Cool the solution in an ice bath.

Slowly add sodium borohydride to the stirred solution.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, carefully add water to quench the excess sodium

borohydride.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane.

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to yield 4-methylbenzhydrol.

Synthesis of 4-Methylbenzhydryl chloride from 4-
Methylbenzhydrol
Method 1: Using Thionyl Chloride

Materials:

4-Methylbenzhydrol

Thionyl chloride (SOCl₂)

Anhydrous diethyl ether or dichloromethane

A catalytic amount of pyridine or N,N-dimethylformamide (DMF) (optional)
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Procedure:

In a fume hood, dissolve 4-methylbenzhydrol in anhydrous diethyl ether or dichloromethane

in a round-bottom flask equipped with a reflux condenser and a drying tube.

Cool the solution in an ice bath.

Slowly add thionyl chloride dropwise to the stirred solution. A catalytic amount of pyridine or

DMF can be added to facilitate the reaction.[4] The reaction evolves SO₂ and HCl gases,

which should be appropriately trapped.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux gently until the reaction is complete (monitor by TLC).

Cool the mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then

with brine.

Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

Filter and remove the solvent under reduced pressure to obtain the crude 4-
Methylbenzhydryl chloride, which can be further purified by distillation under reduced

pressure or recrystallization.

Method 2: Using Concentrated Hydrochloric Acid

Materials:

4-Methylbenzhydrol

Concentrated hydrochloric acid (HCl)

A suitable organic solvent (e.g., acetone or dioxane)[5]

Procedure:
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Dissolve 4-methylbenzhydrol in a minimal amount of a water-soluble organic solvent like

acetone or dioxane.[5]

Add an excess of concentrated hydrochloric acid to the solution. The molar ratio of

benzhydrol to hydrochloric acid should be in the range of 1:2.5 to 1:8.[5]

Stir the mixture vigorously at room temperature. The product, being insoluble in the aqueous

acidic medium, will precipitate out.

Monitor the reaction progress by TLC.

Once the reaction is complete, collect the solid product by filtration.

Wash the product with cold water to remove any remaining acid.

Dry the product thoroughly. Further purification can be achieved by recrystallization from a

suitable solvent.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz for protons. Samples are dissolved in

deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI)

source.

Infrared Spectroscopy (IR): IR spectra are recorded on a Fourier-transform infrared (FTIR)

spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr

pellet (for solids).

Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the synthetic route from the precursors to 4-
Methylbenzhydryl chloride and a general workflow for the synthesis and analysis.
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Synthetic Pathway to 4-Methylbenzhydryl Chloride
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Synthetic Pathway to 4-Methylbenzhydryl Chloride

Experimental Workflow for Synthesis and Analysis
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Experimental Workflow for Synthesis and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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